![molecular formula C11H17NO2 B2875035 Ethyl 4-(prop-2-yn-1-yl)piperidine-4-carboxylate CAS No. 21837-08-1](/img/structure/B2875035.png)
Ethyl 4-(prop-2-yn-1-yl)piperidine-4-carboxylate
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Overview
Description
Ethyl 4-(prop-2-yn-1-yl)piperidine-4-carboxylate is a chemical compound with the CAS Number: 21837-08-1 . It has a molecular weight of 195.26 . The compound is typically stored at 4 degrees Celsius and is usually in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H17NO2/c1-3-5-11(10(13)14-4-2)6-8-12-9-7-11/h1,12H,4-9H2,2H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
This compound has a molecular weight of 195.26 . It’s typically in liquid form and is stored at 4 degrees Celsius .Scientific Research Applications
Drug Design
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis of Various Piperidine Derivatives
Piperidines are used in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Biological Evaluation of Potential Drugs
Piperidine derivatives are used in the discovery and biological evaluation of potential drugs . They are often used as building blocks in the synthesis of biologically active compounds .
Alk and ROS1 Inhibitors
A series of 2-amino-4-(1-piperidine) pyridine derivatives, which are similar to the compound , have been designed as clinically resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitors .
Multicomponent Reactions
Piperidines are used in multicomponent reactions, a type of reaction where three or more reactants combine to form a product .
Hydrogenation, Cyclization, and Annulation
Piperidines are used in various chemical reactions such as hydrogenation, cyclization, and annulation .
Amination
Piperidines are used in amination reactions, which involve the introduction of an amino group to a molecule .
Pharmacological Activity
Piperidines exhibit a wide range of pharmacological activities, making them valuable in the development of new therapeutic agents .
Safety and Hazards
The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
ethyl 4-prop-2-ynylpiperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-3-5-11(10(13)14-4-2)6-8-12-9-7-11/h1,12H,4-9H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXIBYUAHRXRCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCNCC1)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
21837-08-1 |
Source
|
Record name | ethyl 4-(prop-2-yn-1-yl)piperidine-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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